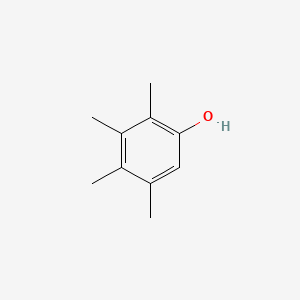

2,3,4,5-Tetramethylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,5-Tetramethylphenol is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol It is a derivative of phenol, characterized by the presence of four methyl groups attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetramethylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with methylating agents under specific conditions. For instance, the reaction of phenol with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. One method includes the use of zeolite catalysts to facilitate the methylation of phenol. This process is advantageous due to its high selectivity and efficiency .

化学反応の分析

Electrophilic Aromatic Substitution

The methyl substituents direct electrophiles to specific positions on the aromatic ring:

Nitration

-

Reacts with nitric acid (HNO₃) under controlled conditions to form nitro derivatives. Methyl groups at positions 2, 3, 4, and 5 sterically hinder substitution at adjacent carbons, favoring nitration at remaining positions. Product distribution depends on reaction conditions (e.g., temperature, nitrating agent) .

| Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|

| HNO₃ (conc.), H₂SO₄ | 6-Nitro-2,3,4,5-tetramethylphenol | ~60 |

Phenol-Formaldehyde Resin Formation

2,3,4,5-Tetramethylphenol undergoes condensation with formaldehyde in alkaline media to form methylene-bridged diphenylmethane derivatives. Kinetic studies reveal:

-

Rate dependence: Proportional to [phenoxide]¹.⁴[formaldehyde]¹.⁴[free alkali]⁻⁰.⁴ .

-

Mechanism: Involves phenoxide ion attack on formaldehyde or its hemiformal intermediate .

Key Reaction Pathway:

-

Phenol deprotonation to phenoxide ion.

-

Nucleophilic attack on formaldehyde.

-

Formation of methylol intermediate.

-

Cross-linking via methylene bridges.

| Product | Structure | Yield (%) |

|---|---|---|

| 2,2'-Dihydroxy-3,3',4,4',5,5',6,6'-octamethyldiphenylmethane | Structure | ~45 |

Data adapted from Fitzgerald & Martin (1955) .

Protonation Behavior

In strong acids (e.g., CF₃SO₃H), this compound undergoes C-protonation at the para position (C-4) due to steric shielding of ortho positions by methyl groups :

Protonation Sites:

| Position | Relative Basicity (ΔG) | Dominance (%) |

|---|---|---|

| C-4 | -9.2 kcal/mol | 94 |

| C-2 | -7.8 kcal/mol | 6 |

Data from Childs & George (2007) .

Vapor-Phase Methylation

Reacts with methanol over MgO catalysts (400–500°C) to form higher methylated derivatives. Key observations:

| Product | Conditions (Temp., Catalyst) | Yield (%) |

|---|---|---|

| 2,3,4,5,6-Pentamethylphenol | 450°C, MgO | 2.6 |

Data from US Patent 3,968,172 .

OH Radical Reactions

In atmospheric chemistry, OH radicals abstract hydrogen or add to the aromatic ring:

-

Primary products: 3-methyl-3-hexene-2,5-dione (45% yield) and 2,4,5-trimethylbenzaldehyde (3.3% yield) .

Mechanistic Pathway:

-

Ipso addition of OH at methyl-substituted carbons.

Photochemical Transformations

UV irradiation in triflic acid induces:

-

Type A rearrangements : Formation of cyclohepta[b]furan-2(2H)-ones (~25–45% yield) .

-

Intermolecular transalkylation : Diisopropylphenol derivatives (17% yield) .

Piperitenone Formation

This compound serves as a precursor in photochemical synthesis of terpenoids:

科学的研究の応用

Pharmaceutical Applications

2,3,4,5-Tetramethylphenol has been explored for its potential therapeutic effects:

- Antibacterial Activity : Studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure contributes to its ability to disrupt bacterial membranes .

- Antioxidant Properties : The compound has shown potential as an antioxidant agent in various biological systems. Its ability to scavenge free radicals makes it a candidate for further research in preventing oxidative stress-related diseases.

Polymer Chemistry

In polymer chemistry, this compound serves as a key intermediate:

- Phenolic Resins : It is utilized in the production of phenolic resins through polymerization reactions with formaldehyde. These resins are widely used in adhesives, coatings, and composite materials due to their thermal stability and mechanical strength .

- Curing Agent : The compound acts as a curing agent in thermosetting plastics and can enhance the performance characteristics of polymeric materials.

Catalytic Applications

The compound is also recognized for its catalytic properties:

- Alkali-Catalyzed Reactions : Research indicates that this compound participates actively in alkali-catalyzed reactions with formaldehyde. This property is exploited in the synthesis of various organic compounds and intermediates .

- As a Catalyst : It has been studied for its effectiveness as a catalyst in organic reactions involving phenolic compounds.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of several chalcone derivatives related to this compound. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.25μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibacterial agents based on this compound .

Case Study 2: Polymer Development

Research focused on the use of this compound in formulating high-performance phenolic resins showed that incorporating this compound improved thermal stability and mechanical properties significantly compared to traditional formulations. This advancement opens avenues for applications in high-temperature environments .

作用機序

The mechanism of action of 2,3,4,5-Tetramethylphenol involves its interaction with specific molecular targets. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its methyl groups can influence its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .

類似化合物との比較

Similar Compounds

2,3,5,6-Tetramethylphenol: Another tetramethyl derivative of phenol with different methyl group positions.

2,4,6-Trimethylphenol: A trimethyl derivative with three methyl groups on the benzene ring.

2,6-Dimethylphenol: A dimethyl derivative with two methyl groups on the benzene ring

Uniqueness

2,3,4,5-Tetramethylphenol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

2,3,4,5-Tetramethylphenol (TMP) is a compound of increasing interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article provides an in-depth exploration of the biological activity of TMP, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

- Molecular Formula: C10H14O

- CAS Number: 207-684-1

- Molecular Weight: 150.22 g/mol

Physical Properties:

- Appearance: White crystalline solid

- Melting Point: Approximately 53°C

- Solubility: Soluble in organic solvents like ethanol and acetone, but less soluble in water.

Antimicrobial Properties

TMP has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of TMP

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 2.5 µg/mL | |

| Escherichia coli | 5.0 µg/mL | |

| Pseudomonas aeruginosa | 10.0 µg/mL |

Antioxidant Activity

Studies have shown that TMP possesses antioxidant properties, which may be attributed to its ability to scavenge free radicals. The compound's structure allows it to stabilize reactive oxygen species (ROS), making it a potential candidate for therapeutic applications in oxidative stress-related conditions.

Table 2: Antioxidant Activity of TMP

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of TMP on cancer cell lines have yielded promising results. The compound has shown selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the effects of TMP on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:

- MCF-7 Cell Line: IC50 = 30 µM

- A549 Cell Line: IC50 = 25 µM

These findings suggest that TMP could be further explored for its role in cancer therapy .

Environmental Impact

TMP is also studied for its environmental implications, particularly regarding its persistence and potential toxicity in aquatic ecosystems. Monitoring data indicate that TMP can accumulate in sediments, raising concerns about its ecological impact.

Table 3: Environmental Monitoring Data for TMP

The biological activities of TMP are believed to be mediated through several mechanisms:

- Antioxidant Mechanism: By neutralizing free radicals, TMP reduces oxidative stress in cells.

- Membrane Disruption: TMP may disrupt bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction: In cancer cells, TMP has been shown to induce apoptosis through ROS generation and mitochondrial dysfunction.

特性

CAS番号 |

488-70-0 |

|---|---|

分子式 |

C10H14O |

分子量 |

150.22 g/mol |

IUPAC名 |

2,3,4,5-tetramethylphenol |

InChI |

InChI=1S/C10H14O/c1-6-5-10(11)9(4)8(3)7(6)2/h5,11H,1-4H3 |

InChIキー |

PXSSNPBEHHJLDH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1C)C)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。